molecular formula C10H13NO B1276922 1-(4-Aminophenyl)-2-methylpropan-1-one CAS No. 95249-12-0

1-(4-Aminophenyl)-2-methylpropan-1-one

Cat. No. B1276922
CAS RN: 95249-12-0
M. Wt: 163.22 g/mol
InChI Key: PFARCDAVMVFNMN-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-2-methylpropan-1-one is a chemical compound that can be associated with various research areas, including organic synthesis and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthetic methods that could be relevant for its synthesis and analysis.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of 2-aminopropane-1,2,3-tricarboxylic acid involves cyclization of hippuric acid followed by alkylation and hydrolysis steps . Similarly, the synthesis of analogs of the hallucinogen DOM includes the substitution of various groups on the phenyl ring . These methods could potentially be adapted for the synthesis of 1-(4-Aminophenyl)-2-methylpropan-1-one by choosing appropriate starting materials and modifying the reaction conditions to suit the specific structural requirements of the target molecule.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(4-Aminophenyl)-2-methylpropan-1-one has been characterized using techniques such as NMR, IR, mass spectrometry, and X-ray diffraction . These techniques provide detailed information about the molecular framework, including the arrangement of atoms, bond lengths, and angles, which are crucial for understanding the chemical behavior of the compound. The intramolecular hydrogen bonding observed in related compounds could also be a feature in the structure of 1-(4-Aminophenyl)-2-methylpropan-1-one, influencing its stability and reactivity .

Chemical Reactions Analysis

The chemical reactions of compounds structurally related to 1-(4-Aminophenyl)-2-methylpropan-1-one can involve various transformations, such as oxidation, reduction, and substitution. For example, the synthesis of possible metabolites of DOM includes the oxidation of the side chain . These reactions are important for understanding the metabolic pathways and potential pharmacological activities of the compound. The reactivity of the amino group and the ketone functionality in 1-(4-Aminophenyl)-2-methylpropan-1-one would be key areas to explore in reaction analysis.

Physical and Chemical Properties Analysis

The physical properties such as melting and boiling points, solubility, and crystalline structure are essential for the practical handling of chemical compounds. The compound (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one, for example, exhibits distinct endothermic peaks corresponding to its melting and boiling points . These properties can be determined experimentally and are influenced by the molecular structure and intermolecular interactions. The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule and their electronic and steric environments.

Scientific Research Applications

Biomarker Analysis

1-(4-Aminophenyl)-2-methylpropan-1-one's behavior in sewage was examined using NMR spectroscopy, highlighting its utility as a biomarker. The compound was found to undergo H/D exchange with D2O, possibly via an enol intermediate, and was detectable at environmentally relevant concentrations (Fitzsimons & Belt, 2005).

Photoinitiators in Coatings

This compound has been incorporated into copolymeric systems as a side-chain component for photoinitiators, used in ultraviolet-curable pigmented coatings. It showed synergistic effects in activity but had lower photoinitiation efficiency compared to homopolymers (Angiolini et al., 1997).

Biofuel Production

In the realm of biofuel production, 1-(4-Aminophenyl)-2-methylpropan-1-one plays a role in enabling anaerobic 2-methylpropan-1-ol production in Escherichia coli at theoretical yield. This was achieved through the engineering of ketol-acid reductoisomerase and alcohol dehydrogenase, demonstrating a breakthrough in biofuel commercialization (Bastian et al., 2011).

Chemical Sensor Development

A chemo-sensor based on 1-(4-Aminophenyl)-2-methylpropan-1-one was developed for selective colorimetric recognition of Cu2+ in aqueous solutions. The sensor demonstrated a visible color change, indicating its potential application in environmental monitoring (Jo et al., 2014).

Analytical Chemistry

This compound's application in analytical chemistry is highlighted by its use in studying the stereoselective metabolism of chiral psychotomimetic amines. Advanced techniques like chemical ionization mass spectrometric analysis were employed, demonstrating its importance in drug metabolism studies (Weinkam et al., 1976).

Antitumor Activity Research

In the field of medicinal chemistry, derivatives of 1-(4-Aminophenyl)-2-methylpropan-1-one have been synthesized and tested for their antitumor activity. These studies provide insights into the potential therapeutic applications of this compound (Isakhanyan et al., 2016).

Safety And Hazards

There is no specific information available on the safety and hazards of “1-(4-Aminophenyl)-2-methylpropan-1-one”. However, a related compound “4-Aminophenol” is known to be harmful if swallowed and very toxic to aquatic life11.


Future Directions

There is no specific information available on the future directions of “1-(4-Aminophenyl)-2-methylpropan-1-one”. However, a related compound “Tetra (4-Aminophenyl) porphyrin functionalized reduced graphene oxide” is being researched for its improvements for an rGO-based field effect transistor12.


Please note that the information provided is based on the best available resources and may not be fully accurate or complete. For a more detailed analysis, you may want to consult a specialist in organic chemistry.


properties

IUPAC Name

1-(4-aminophenyl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFARCDAVMVFNMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408845
Record name 1-(4-aminophenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminophenyl)-2-methylpropan-1-one

CAS RN

95249-12-0
Record name 1-(4-aminophenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-aminophenyl)-2-methylpropan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

p-Nitroisobutyrophenone from step 4 (1.0 g, 0.0058 mol), was dissolved in DMF (5 ml). SnCl2.2H2O (4.67 g, 0.0207 mol) is added and the reaction is stirred at room temperature. After 4 hours the reaction was poured into 100 ml of ethyl acetate. Excess Et3N (4 ml) was added and a white, solid precipitate formed. The suspension was filtered through celite. Evaporation of the filtrate left a yellow solid which was purified by column chromatography. The resulting crystalline solid (0.700 g, 4.2 mmol, 82%) had a 1H-NMR (DMSO): 7.71 (d, 2H), 6.58 (d, 2H), 6.03 (s, 2H), 3.45 (m, 1H), 1.06 (s, 6H)
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
4.67 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
reactant
Reaction Step Four
[Compound]
Name
solid
Quantity
0.7 g
Type
reactant
Reaction Step Five

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